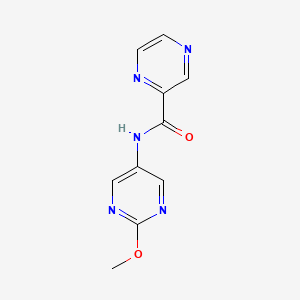
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine derivatives are an important class of pharmacophores due to their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .
Synthesis Analysis
The synthesis of pyrazinamide analogues, which may be similar to the compound you’re interested in, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Chemical Reactions Analysis
Pyrazinamide analogues have been synthesized using the Yamaguchi reaction, which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated various synthetic routes and structural analyses of pyrazine derivatives, including N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide. For instance, studies on purines, pyrimidines, and imidazoles have showcased new syntheses of pyrazolo[3,4-d]pyrimidines, emphasizing the utility of such compounds in medicinal chemistry due to their potential antimetabolic activities (Hildick & Shaw, 1971). Additionally, synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, highlighting their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014).
Biological Evaluation and Activity
A series of substituted N-Benzylpyrazine-2-carboxamides have been synthesized and assessed for their antimycobacterial, antifungal, antibacterial, and photosynthesis-inhibiting activity. One compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections (Servusová et al., 2012). Furthermore, potent and selective inhibitors of calcium-dependent protein kinase-1, based on a 5-aminopyrazole-4-carboxamide scaffold, have been developed, demonstrating low nanomolar inhibitory potencies and non-toxicity to mammalian cells, indicating potential for treating infections caused by Toxoplasma gondii and Cryptosporidium parvum (Zhang et al., 2014).
Pharmacological Applications
The synthesis and pharmacological evaluation of various pyrazoles, thiazolopyrimidine, and triazolopyrimidine derivatives containing naproxenoyl moiety as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have been reported, indicating the compound's utility in developing new therapeutic agents (Salem et al., 2011).
Mechanism of Action
Target of Action
The compound N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide is a derivative of pyrazinamide . Pyrazinamide is an important first-line drug used in the treatment of tuberculosis . The primary target of pyrazinamide and its derivatives is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The active moiety of pyrazinamide is pyrazinoic acid (POA), which disrupts membrane energetics and inhibits membrane transport function at acid pH in Mycobacterium tuberculosis .
Mode of Action
The compound diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly . This results in the disruption of membrane energetics and inhibition of membrane transport function at acid pH in Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of new fatty acids, which are required for the growth and replication of Mycobacterium tuberculosis . Pyrazinamide and its analogs have been shown to inhibit the activity of purified FAS I , a key enzyme involved in fatty acid synthesis.
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of Mycobacterium tuberculosis . By disrupting the bacterium’s ability to synthesize new fatty acids, the compound effectively halts the proliferation of the bacteria, thereby aiding in the treatment of tuberculosis .
Action Environment
The action of this compound is influenced by the environment within the Mycobacterium tuberculosis. The compound is active only at a slightly acid pH . This is because the acidic environment facilitates the conversion of the compound to its active form, pyrazinoic acid, and its subsequent accumulation within the bacteria
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-17-10-13-4-7(5-14-10)15-9(16)8-6-11-2-3-12-8/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCPBDVQPCMDAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

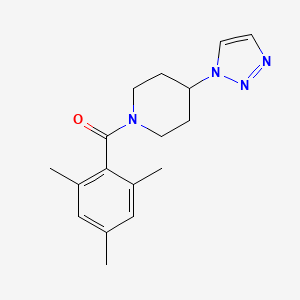
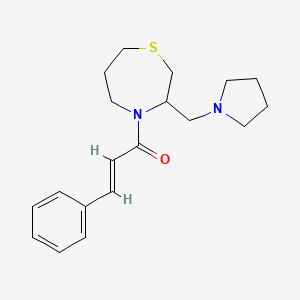
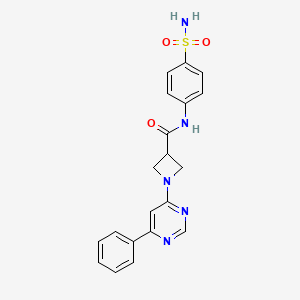

![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)



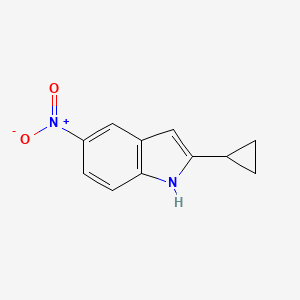
![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2385358.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2385359.png)
![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2385362.png)
